

An In-depth Technical Guide to AZ3146: A Selective Mps1 Inhibitor

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Compound of Interest		
Compound Name:	AZ3146	
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This guide provides a comprehensive overview of **AZ3146**, a potent and selective small-molecule inhibitor of Monopolar Spindle 1 (Mps1) kinase. Mps1 is a critical regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Inhibition of Mps1 represents a promising therapeutic strategy for cancer by inducing mitotic errors and subsequent cell death in rapidly dividing tumor cells.

Core Mechanism of Action

AZ3146 exerts its effects by directly inhibiting the catalytic activity of the Mps1 kinase. Mps1 is a dual-specificity kinase that plays a central role at the apex of the SAC signaling cascade. In a normal mitosis, Mps1 is recruited to unattached kinetochores, where it initiates a signaling cascade that leads to the assembly of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.

By inhibiting Mps1, **AZ3146** prevents the recruitment of essential SAC proteins, including Mad1 and Mad2, to the kinetochores. This abrogation of the SAC allows cells to bypass the mitotic checkpoint, even in the presence of misaligned chromosomes. The consequence is a premature and often aberrant exit from mitosis, leading to severe chromosome missegregation, aneuploidy, and ultimately, cell death through mitotic catastrophe.



Quantitative Data Presentation

The following tables summarize the key quantitative data for **AZ3146**, detailing its potency and cellular effects.

Table 1: In Vitro Kinase Inhibition Profile

Target Kinase	IC50 (nM)	Selectivity Notes
Mps1 (TTK)	~35	Primary Target
FAK	>40% inhibition at 1 μM	Off-target activity observed
JNK1	>40% inhibition at 1 μM	Off-target activity observed
JNK2	>40% inhibition at 1 μM	Off-target activity observed
Kit	>40% inhibition at 1 μM	Off-target activity observed
Cdk1	Not inhibited	Highly selective over Cdk1

| Aurora B | Not inhibited | Highly selective over Aurora B |

Table 2: Cellular Activity of AZ3146

Cell Line	Assay Type	Endpoint	Result
HeLa	Time-lapse microscopy	Duration of Mitosis	Reduced from ~90 min to ~32 min
HeLa	Immunofluorescence	Abnormal Mitosis	~90% of cells show abnormal mitoses
HeLa	Immunofluorescence	Mad2 Kinetochore Localization	Reduced to ~15% of control levels
HeLa	Immunofluorescence	CENP-E Kinetochore Localization	Severely impaired recruitment
BEL-7404 (HCC)	Cell Cytotoxicity	IC50	7.13 μΜ



| SMMC-7721 (HCC) | Cell Cytotoxicity | IC50 | 28.62 μM |

Experimental Protocols

Detailed methodologies for key experiments involving **AZ3146** are provided below.

This protocol details an in vitro assay to measure the inhibitory activity of **AZ3146** against recombinant Mps1 kinase using a radioactive ATP substrate.

- Reagents and Setup:
 - Enzyme: 500 ng of His-tagged human Mps1 catalytic domain (Mps1Cat, amino acids 510-857) per reaction.
 - Substrate: 0.5 μg/mL Myelin Basic Protein (MBP).
 - Kinase Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 0.1 mM EGTA, 50 μg/mL BSA, and 0.1% β-mercaptoethanol.
 - ATP Mix: 100 μM y-[32 P]ATP (specific activity of ~2 μCi per assay).
 - Inhibitor: AZ3146 serially diluted in DMSO.

Procedure:

- Add Mps1Cat enzyme, MBP substrate, and specified concentrations of AZ3146 to wells of a reaction plate containing kinase buffer.
- Initiate the kinase reaction by adding the ATP mix.
- Incubate the reaction at 30°C for 20 minutes.
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each in 0.5% phosphoric acid to remove unincorporated [32P]ATP.
- Perform a final wash in acetone and allow the paper to air dry.



Data Analysis:

- Quantify the incorporation of ³²P into the MBP substrate using a scintillation counter.
- Calculate the percent inhibition relative to a DMSO vehicle control and plot the results to determine the IC50 value.

This protocol is used to assess the effect of **AZ3146** on cell cycle progression, specifically its ability to override the SAC.

· Cell Culture and Treatment:

- Seed HeLa cells in 6-well plates and allow them to adhere.
- Treat cells with a mitotic arresting agent (e.g., 100 ng/mL nocodazole) to activate the SAC.
- Concurrently, treat cells with 2 μM AZ3146 or a vehicle control (DMSO) for a specified duration (e.g., 16-24 hours).

Sample Preparation:

- Harvest both adherent and floating cells and wash with ice-cold PBS.
- Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
- Centrifuge the fixed cells and wash with PBS to remove the ethanol.

Staining and Analysis:

- Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 μg/mL) and RNase A (100 μg/mL) in PBS.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.



 Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases. An increase in cells with >4N DNA content indicates a failure of mitosis and subsequent re-replication, confirming SAC override.

This protocol allows for the visualization and quantification of key SAC proteins at kinetochores following **AZ3146** treatment.

- Cell Culture and Treatment:
 - Grow HeLa cells on glass coverslips.
 - Treat cells with nocodazole (100 ng/mL) and MG132 (a proteasome inhibitor to prevent mitotic exit) with or without 2 μM AZ3146 for 2 hours.
- Fixation and Permeabilization:
 - Fix the cells in 4% paraformaldehyde in PBS for 10 minutes.
 - Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.
 - Block with 3% BSA in PBS for 1 hour.
- Antibody Staining:
 - Incubate with primary antibodies against the protein of interest (e.g., anti-Mad2) and a kinetochore marker (e.g., anti-centromere antibody, ACA) diluted in blocking buffer for 1 hour at room temperature.
 - Wash three times with PBS.
 - Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour at room temperature in the dark.
 - Wash three times with PBS and counterstain DNA with DAPI.
- Imaging and Analysis:
 - Mount the coverslips onto microscope slides.

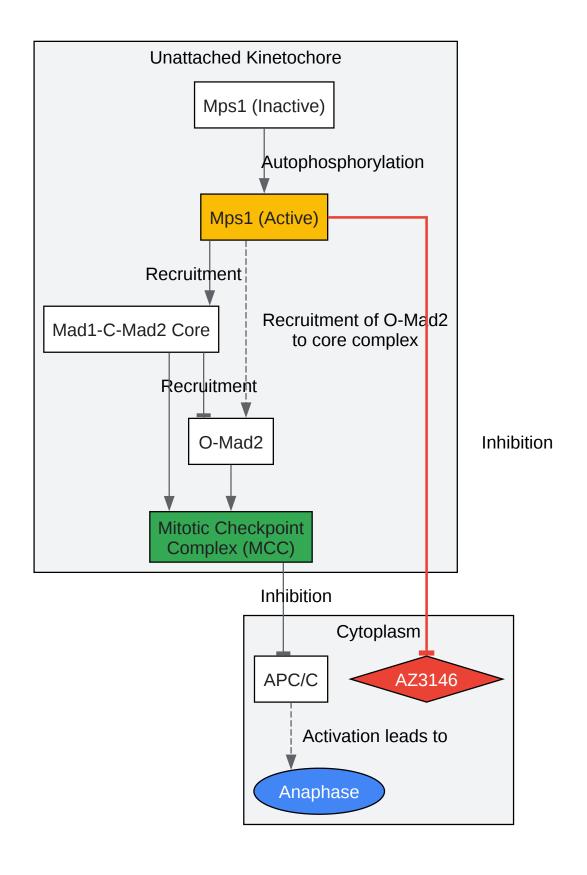


- Acquire images using a fluorescence microscope.
- Quantify the fluorescence intensity of the protein of interest at individual kinetochores (identified by the ACA signal) using imaging software. Normalize the signal to the ACA intensity to control for variability.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to AZ3146.

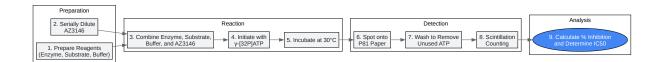




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Caption: Mps1 signaling at the kinetochore and inhibition by AZ3146.

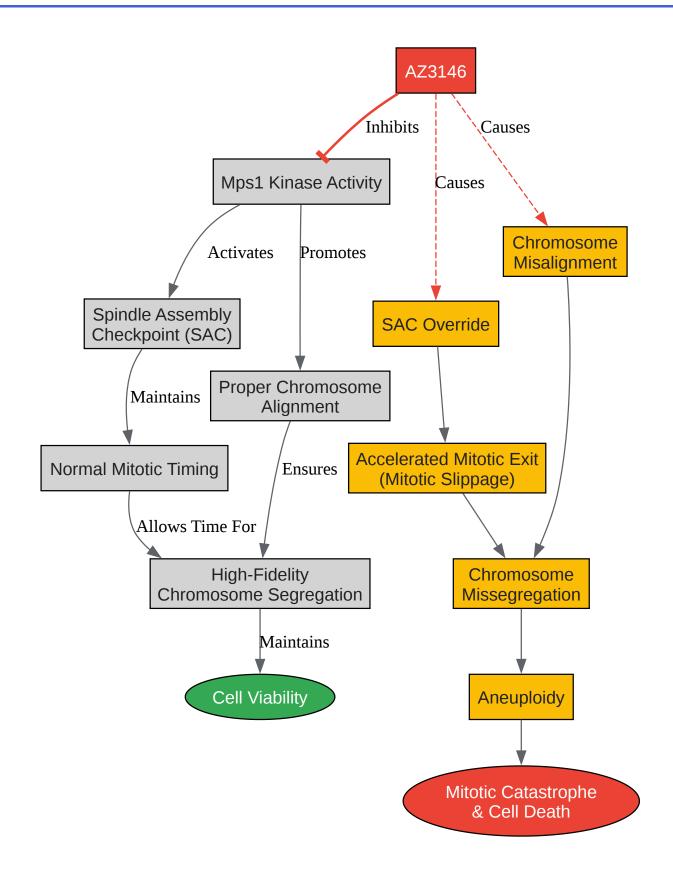




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Caption: Workflow for an in vitro Mps1 kinase inhibition assay.





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Caption: Logical flow of the cellular consequences of Mps1 inhibition by AZ3146.



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